molecular formula C15H19BrN2O B1451466 [2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide CAS No. 1185302-92-4

[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide

Cat. No. B1451466
M. Wt: 323.23 g/mol
InChI Key: SRVZPUGRLMPXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide, also known as Mepyramine hydrobromide, is a synthetic antihistamine drug which is used to treat allergies, hay fever, and allergic reactions. It is a derivative of pyridine and is structurally similar to other antihistamine drugs such as diphenhydramine and promethazine. Mepyramine hydrobromide has been used for over 50 years and is still used today for its antihistamine properties.

Scientific Research Applications

Metal Ion Affinities and Fluorescence Properties

Research on structurally similar compounds has shown their potential in studying metal ion affinities and fluorescence properties. For instance, complexes derived from tris((6-phenyl-2-pyridyl)methyl)amine have shown enhanced solubility in organic and aqueous solvents, retaining hydrophobic cavities within zinc complexes that could accommodate small molecules. Fluorescence studies on these complexes have demonstrated pronounced shifts and enhancements in fluorescence emission when interacting with Zn(2+) ions, suggesting applications in sensing and fluorescence-based detection technologies (Jian Liang et al., 2009).

Antifungal Activity

Novel pyrimidine derivatives containing (pyridin-3-ylmethyl)thio and phenylamino moieties synthesized from specific pathways have exhibited significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. This highlights the potential of structurally related compounds in developing new antifungal agents for agricultural and pharmaceutical applications (Shi-Chun Wang et al., 2018).

Molecular Structures and Vibrational Frequencies

Compounds structurally analogous to "[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide" have been synthesized and analyzed for their potential as anticancer agents. These studies involved elucidating their molecular structures using various physico-chemical techniques, including density functional theory to understand their geometries, vibrational frequencies, and interactions with metal ions (N. T. A. Ghani & A. Mansour, 2011).

Antioxidant and Enzyme Inhibitory Properties

Research on γ-pyridinyl amine derivatives, similar in structural motifs to the chemical , has uncovered their good antioxidant activity and moderate acetylcholinesterase (AChE) inhibitory properties. This suggests a potential for these compounds in designing new molecules with dual activity for therapeutic applications, particularly in diseases where oxidative stress and enzyme dysfunction play a role (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.BrH/c1-18-15-4-2-13(3-5-15)6-11-17-12-14-7-9-16-10-8-14;/h2-5,7-10,17H,6,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVZPUGRLMPXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=NC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Reactant of Route 3
Reactant of Route 3
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Reactant of Route 4
Reactant of Route 4
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Reactant of Route 5
Reactant of Route 5
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Reactant of Route 6
Reactant of Route 6
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.